BenchChemオンラインストアへようこそ!

Treprostinil Palmitil

Pulmonary Arterial Hypertension Pulmonary Vascular Resistance Phase 2b Clinical Trial

Treprostinil palmitil (TPIP) is a pure, slow-release 16-carbon prodrug of treprostinil, requiring no receptor binding for activation. This dry powder inhaler formulation ensures sustained lung exposure with an 8.67–11.6h half-life, enabling potent once-daily dosing. Compared to short-acting inhaled prostacyclins, it offers a flatter PK profile with lower Cmax to reduce adverse events. Ideal for research in PAH and PH-ILD, providing a robust tool for exploring pulmonary vascular remodeling and antifibrotic pathways.

Molecular Formula C39H66O5
Molecular Weight 614.9 g/mol
CAS No. 1706528-83-7
Cat. No. B3323790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTreprostinil Palmitil
CAS1706528-83-7
Molecular FormulaC39H66O5
Molecular Weight614.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOC(=O)COC1=CC=CC2=C1CC3CC(C(C3C2)CCC(CCCCC)O)O
InChIInChI=1S/C39H66O5/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-19-26-43-39(42)30-44-38-23-20-21-31-27-35-32(28-36(31)38)29-37(41)34(35)25-24-33(40)22-18-6-4-2/h20-21,23,32-35,37,40-41H,3-19,22,24-30H2,1-2H3/t32-,33-,34+,35-,37+/m0/s1
InChIKeyXOKCXRVJBBLBSX-HDMCCQRMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Treprostinil Palmitil (CAS 1706528-83-7) for Pulmonary Arterial Hypertension: Long-Acting Prodrug with Once-Daily Dosing


Treprostinil palmitil (TP, INS-1009, TPIP) is a 16-carbon palmitate ester prodrug of the prostacyclin analog treprostinil, a pulmonary vasodilator. As a pure prodrug, TP itself exhibits no inherent binding to prostanoid receptors (e.g., DP1, EP2, IP) . It is formulated as a dry powder for inhalation (TPIP) and delivered via a capsule-based high-resistance dry powder inhaler (DPI) . TPIP is designed to achieve prolonged, sustained release of the active metabolite treprostinil within the lung parenchyma, enabling a once-daily (QD) dosing regimen . Its primary investigational indications include Pulmonary Arterial Hypertension (PAH, WHO Group 1) and Pulmonary Hypertension associated with Interstitial Lung Disease (PH-ILD) .

Treprostinil Palmitil vs. Generic Treprostinil: Key Pharmacologic Differentiation


Direct substitution of treprostinil palmitil (TPIP) with generic inhaled treprostinil sodium (e.g., Tyvaso®) or other prostacyclin pathway agents is not clinically equivalent due to profound differences in pharmacokinetic (PK) profile, receptor activation kinetics, and dosing frequency. Inhaled treprostinil sodium exhibits a short elimination half-life (t1/2) of 26–54 minutes, necessitating frequent administration (e.g., four times daily) to maintain therapeutic effect . In contrast, TP is designed as a pure, slow-release prodrug with a 16-carbon chain that confers a significantly slower rate of conversion to the active moiety, treprostinil (TRE), compared to shorter-chain analogs . This design results in sustained lung exposure and a plasma elimination t1/2 for TRE after TPIP administration of 8.67–11.6 hours , thereby enabling a once-daily dosing regimen. Furthermore, TPIP's PK profile yields a substantially lower maximum plasma concentration (Cmax) of the active drug TRE, a feature linked to improved tolerability, particularly a reduction in cough and other systemic adverse events . These specific PK/PD properties are a direct function of TP's unique molecular structure and formulation, not a class effect shared by all prostacyclin analogs.

Treprostinil Palmitil (TPIP): A Quantitative Comparative Analysis for Scientific Selection


Treprostinil Palmitil Inhalation Powder (TPIP) Delivers a 35% Placebo-Adjusted Reduction in Pulmonary Vascular Resistance in a 16-Week Phase 2b PAH Trial

In a Phase 2b, randomized, double-blind, placebo-controlled trial (NCT05147805) involving 102 patients with WHO Group 1 PAH, once-daily TPIP treatment resulted in a 35% placebo-adjusted reduction from baseline in pulmonary vascular resistance (PVR) at week 16 . This effect was assessed approximately 24 hours post-dose. Comparator: Placebo.

Pulmonary Arterial Hypertension Pulmonary Vascular Resistance Phase 2b Clinical Trial

TPIP Achieves a 35.5-Meter Placebo-Adjusted Improvement in 6-Minute Walk Distance (6MWD) in PAH Patients

In the same Phase 2b trial (NCT05147805), once-daily TPIP demonstrated a 35.5-meter placebo-adjusted improvement in 6MWD at 16 weeks (p=0.003) . This secondary endpoint was evaluated approximately 24 hours after the daily dose. Comparator: Placebo.

Pulmonary Arterial Hypertension Exercise Capacity 6-Minute Walk Test

TPIP Reduces Cardiac Stress Biomarker NT-proBNP by 60% Placebo-Adjusted in PAH Patients

The Phase 2b PAH trial also demonstrated a 60% placebo-adjusted reduction in N-terminal pro b-type natriuretic peptide (NT-proBNP) concentrations at week 16 (p<0.001) . NT-proBNP is a key biomarker of cardiac stress and right ventricular dysfunction in PAH. Comparator: Placebo.

Pulmonary Arterial Hypertension Cardiac Stress NT-proBNP

Treprostinil Palmitil Exhibits 15-Fold Lower Plasma Cmax of Active Drug (TRE) and Sustained Lung Exposure vs. Inhaled Treprostinil in Preclinical Models

In anesthetized, ventilated rats, a nebulized formulation of treprostinil palmitil (TPIS, 6 μg/kg) achieved a 15-fold lower plasma Cmax of the active metabolite treprostinil (TRE) compared to inhaled TRE (0.22 ng/mL vs. 3.37 ng/mL) . Furthermore, TRE was detectable in plasma for up to 6 hours after TPIS administration, whereas it was undetectable after 3 hours following inhaled TRE . A similar trend was observed in dogs, with TPIS achieving a ~14-fold lower plasma TRE Cmax (0.40 ng/mL) compared to inhaled TRE (5.50 ng/mL) .

Pharmacokinetics Prodrug Inhaled Therapy

Treprostinil Palmitil Inhalation Powder (TPIP) Achieves an 8.67-11.6 Hour Elimination Half-Life for Active Treprostinil in Humans, Enabling Once-Daily Dosing

In a Phase 1 study in healthy volunteers, following a single inhaled dose of TPIP, the elimination half-life (t1/2) of the active metabolite treprostinil (TRE) ranged from 8.67 to 11.6 hours . This contrasts sharply with the published t1/2 for inhaled treprostinil sodium (e.g., Tyvaso), which is 26-54 minutes . The prolonged t1/2 of TPIP supports a once-daily dosing schedule. Comparator: Inhaled treprostinil sodium (Tyvaso).

Pharmacokinetics Half-Life Phase 1 Clinical Trial

Inhaled Treprostinil Palmitil (TPIS) Shows Superior Efficacy to Oral Sildenafil in a Rat Model of PAH

In a Sugen/hypoxia (Su/Hx) rat model of PAH, inhaled TPIS (39.6-134.1 μg/kg QD) dose-dependently improved pulmonary vascular hemodynamics, reduced right heart size (Fulton index), and attenuated vascular remodeling . In contrast, the PDE5 inhibitor sildenafil, administered at an oral dose of 50 mg/kg twice daily for 10 weeks, was reported as 'not as effective as TPIS' . The study concluded that inhaled TPIS may have 'superior effects' to oral sildenafil in this model .

Pulmonary Arterial Hypertension Preclinical Model Sildenafil

Treprostinil Palmitil (TPIP): Validated Application Scenarios from Comparative Evidence


Clinical Development of a Once-Daily Inhaled Therapy for Pulmonary Arterial Hypertension (PAH)

Treprostinil palmitil inhalation powder (TPIP) is optimized for use in clinical trials investigating a once-daily prostanoid therapy for PAH. Its demonstrated 35% placebo-adjusted reduction in pulmonary vascular resistance and 35.5-meter improvement in 6-minute walk distance in a Phase 2b trial make it a prime candidate for Phase 3 programs. The sustained 24-hour effect and convenient DPI delivery system address key limitations of existing inhaled therapies, such as multiple daily dosing and nebulizer maintenance.

Investigational Treatment for Pulmonary Hypertension Associated with Interstitial Lung Disease (PH-ILD)

TPIP is being evaluated in Phase 3 trials for PH-ILD . The prodrug's ability to deliver sustained, localized release of treprostinil to the lung parenchyma , combined with preclinical evidence of antifibrotic activity in rodent models , provides a strong scientific rationale for its use in this patient population. A dedicated Phase 3 study (PALM-ILD) is underway to evaluate its effect on exercise capacity .

Preclinical Pharmacology Research in Rodent Models of Pulmonary Hypertension and Fibrosis

Treprostinil palmitil (as TPIS or TPIP) is a valuable tool compound for investigating the pharmacology of long-acting prostacyclin analogs in rodent models. Its well-characterized pharmacokinetic profile (15-fold lower plasma Cmax vs. inhaled TRE, sustained lung exposure) and demonstrated superior efficacy over oral sildenafil in a Su/Hx rat PAH model make it ideal for studies focused on pulmonary vascular remodeling, right ventricular function, and fibrotic pathways. Its use can provide insights into the therapeutic potential of sustained lung-selective prostacyclin signaling.

Formulation and Device Development for Inhaled Prodrugs

TPIP, a dry powder formulation of the lipophilic ester prodrug TP, serves as a model system for developing and characterizing inhaled prodrug delivery. Its performance has been rigorously evaluated across a range of realistic inspiratory flow profiles and volumes using a high-resistance DPI device . The finding that fine particle dose (FPD) is largely unaffected by changes in inspiratory flow (53-65% of loaded dose across various ramp rates and volumes at 60 LPM) demonstrates the robustness of the formulation-device combination, providing a benchmark for other inhaled powder systems intended for patients with compromised lung function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Treprostinil Palmitil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.